Lasofoxifene 2-Oxide

Description

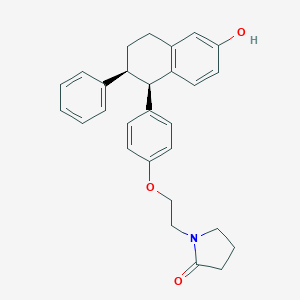

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFAWBLHDMBREC-NAKRPHOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437841 | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366017-88-1 | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Lasofoxifene 2-Oxide (Metabolite M15)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) distinguished by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Developed for the prevention and treatment of osteoporosis and vaginal atrophy, it has also demonstrated significant efficacy in reducing the risk of ER-positive breast cancer.[3][4][5] Like all xenobiotics, lasofoxifene undergoes extensive metabolism in the body, a critical process for drug developers to understand as it dictates the compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.

The metabolism of lasofoxifene proceeds through both Phase I and Phase II reactions.[1] Phase I metabolism is predominantly mediated by the hepatic cytochrome P450 enzyme system, specifically isoforms CYP3A4/CYP3A5 and CYP2D6.[1][6] These oxidative reactions generate a portfolio of metabolites, one of which is Lasofoxifene 2-Oxide, also identified as metabolite M15.[7] This guide provides a detailed technical overview of the chemical structure, properties, and analytical considerations for this specific metabolite, offering a foundational resource for researchers in pharmacology and medicinal chemistry.

Chemical Identity and Structure

Lasofoxifene 2-Oxide is formed through the oxidation of the pyrrolidine ring on the parent lasofoxifene molecule, resulting in the formation of a lactam. This structural modification significantly alters the chemical nature of the side chain, transforming the basic tertiary amine into a neutral amide.

Table 1: Chemical Identifiers for Lasofoxifene 2-Oxide

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | [7] |

| Molecular Formula | C₂₈H₂₉NO₃ | [7][8] |

| CAS Number | 366017-88-1 | [7][8] |

| Common Synonyms | Lasofoxifene metabolite M15 |[7] |

Physicochemical Properties

The conversion of a tertiary amine to a lactam has predictable consequences for the molecule's physicochemical profile, impacting its polarity, hydrogen bonding capability, and ultimately its biological disposition. The computed properties below provide a quantitative basis for these changes.

Table 2: Computed Physicochemical Properties of Lasofoxifene 2-Oxide

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 427.5 g/mol | [7] |

| Exact Mass | 427.21474379 Da | [7] |

| XLogP3 (Lipophilicity) | 5.1 | [7] |

| Polar Surface Area | 49.8 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 6 |[7] |

Metabolic Formation Pathway

As a Phase I metabolite, Lasofoxifene 2-Oxide is a direct product of oxidative enzymes primarily located in the liver. The reaction introduces a carbonyl group adjacent to the nitrogen atom of the pyrrolidine ring.

Caption: Metabolic conversion of Lasofoxifene to Lasofoxifene 2-Oxide.

Pharmacological Profile and Research Implications

While Lasofoxifene 2-Oxide has been identified as a metabolite, comprehensive public data on its specific pharmacological activity—such as its binding affinity for ERα and ERβ or its functional profile as an agonist or antagonist—is not extensively detailed in peer-reviewed literature.

For drug development professionals, the characterization of such major metabolites is a regulatory and scientific imperative. The structural transformation from a basic amine in lasofoxifene to a neutral lactam in its 2-oxide metabolite is profound. This change eliminates the potential for a positive charge at physiological pH, which can fundamentally alter the molecule's ability to interact with key amino acid residues within the estrogen receptor's ligand-binding domain. Consequently, a significant change in potency, selectivity, or functional output would be expected. Further investigation is required to determine if Lasofoxifene 2-Oxide is an active metabolite that contributes to the overall therapeutic effect, an inactive product destined for elimination, or a mediator of off-target effects.

Analytical Quantification in Biological Matrices

The definitive method for the detection and quantification of lasofoxifene and its metabolites in biological fluids (e.g., plasma, urine) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique offers the requisite sensitivity and selectivity to measure low-concentration analytes in complex matrices, making it the standard for pharmacokinetic and metabolism studies.[10][11]

Caption: General workflow for quantifying Lasofoxifene 2-Oxide via LC-MS/MS.

Exemplar Experimental Protocol: LC-MS/MS Analysis

The following protocol is adapted from established methodologies for analyzing lasofoxifene and related compounds.[9]

-

Sample Preparation (Plasma):

-

To 100 µL of human plasma, add an internal standard (e.g., isotope-labeled lasofoxifene).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously.

-

Centrifuge at high speed (e.g., 10,000g for 10 min at 4°C) to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).

-

-

Chromatographic Separation:

-

HPLC System: A high-performance system such as a Thermo Scientific Dionex UltiMate 3000 or equivalent.[11]

-

Column: Phenomenex Kinetex C18 (3 × 100 mm, 2.6 µm) or equivalent reversed-phase column.[9]

-

Mobile Phase A: Water containing 10% methanol and 0.1% formic acid.[9]

-

Mobile Phase B: Methanol containing 0.1% formic acid.[9]

-

Gradient: Begin with 30% B, increase to 98% B over 10 minutes, hold for 10 minutes, and return to initial conditions.[9]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole instrument (e.g., API 3000) capable of Multiple Reaction Monitoring (MRM).[9]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for Lasofoxifene 2-Oxide and the internal standard. This involves infusing a pure standard of the metabolite to optimize parameters like declustering potential and collision energy.

-

Synthetic Considerations for Analytical Standards

Conclusion

Lasofoxifene 2-Oxide (M15) is a key Phase I metabolite of the potent SERM lasofoxifene, formed via CYP450-mediated oxidation. Its chemical structure features a lactam moiety, which significantly alters the physicochemical properties compared to the parent drug. While its specific pharmacological activity remains to be fully elucidated, its characterization is essential for a complete understanding of lasofoxifene's disposition and action. The analytical quantification of Lasofoxifene 2-Oxide is reliably achieved using validated LC-MS/MS protocols, which provide the necessary sensitivity and selectivity for rigorous pharmacokinetic analysis in a drug development setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216416, Lasofoxifene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296135, Lasofoxifene 2-Oxide. PubChem. Retrieved from [Link]

-

Liu, J., Burdette, J. E., Xu, H., van Breemen, R. B., & Bolton, J. L. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(7), 1362–1370. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of lasofoxifene. Retrieved from [Link]

-

BioOrganics. (n.d.). Lasofoxifene 2-Oxide. Retrieved from [Link]

-

precisionFDA. (n.d.). LASOFOXIFENE. Retrieved from [Link]

-

Umeda, R., Ohtawa, M., Inoue, M., & Sato, T. (2019). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 24(17), 3088. [Link]

-

Damodaran, S., Plourde, P. V., Jenkins, S., Mayer, P., Portman, D. J., & Goetz, M. (2024). Abstract PO3-18-05: Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]

-

Wikipedia contributors. (n.d.). Lasofoxifene. Wikipedia. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. Retrieved from [Link]

-

Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]

-

Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. Retrieved from [Link]

-

Peterson, G. M., Naunton, M., & Tichelaar, L. K. (2011). Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. The Annals of Pharmacotherapy, 45(4), 499-509. [Link]

-

Gennari, L. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs, 18(8), 1227-1239. [Link]

-

Gennari, L. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today (Barcelona, Spain: 1998), 42(6), 355-367. [Link]

-

Ke, H. Z., Paralkar, V. M., Grasser, W. A., Crawford, D. T., Qi, H., Hoffmann, S. J., ... & Thompson, D. D. (2000). [Lasofoxifene, a next generation estrogen receptor modulator: preclinical studies]. Orvosi Hetilap, 141(49), 2691-2696. [Link]

-

Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]

-

Wikipedia contributors. (n.d.). Selective estrogen receptor modulator. Wikipedia. Retrieved from [Link]

-

OncLive. (2023, April 19). Phase 2 Data Support Development of Lasofoxifene in ESR1-mutant, ER+/HER2– Breast Cancer. Retrieved from [Link]

-

Pickar, J. H., & MacNeil, T. (2010). Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis. Clinical Interventions in Aging, 5, 245–256. [Link]

-

Peterson, G. M., Naunton, M., & Tichelaar, L. K. (2011). Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. The Annals of Pharmacotherapy, 45(4), 499-509. [Link]

Sources

- 1. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 5. onclive.com [onclive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lasofoxifene 2-Oxide | C28H29NO3 | CID 10296135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BioOrganics [bioorganics.biz]

- 9. courses.washington.edu [courses.washington.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

A Comprehensive Technical Guide to the Synthesis and Purification of Lasofoxifene 2-Oxide

Abstract

This technical guide provides a detailed methodology for the synthesis and purification of Lasofoxifene 2-Oxide, a significant metabolite of the third-generation selective estrogen receptor modulator (SERM), Lasofoxifene. As the development and understanding of pharmaceutical agents progress, the isolation and synthesis of their metabolites become crucial for comprehensive pharmacological, toxicological, and pharmacokinetic profiling. Lasofoxifene, with its therapeutic applications in osteoporosis and potential in breast cancer treatment, undergoes Phase I metabolic oxidation to form its N-oxide derivative at the pyrrolidine ring.[1] This document outlines a robust laboratory-scale synthetic route using a common peracid oxidant and details effective purification strategies tailored to the polar nature of the target compound. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and high purity of the final product.

Introduction

Lasofoxifene is a non-steroidal, high-affinity SERM that selectively binds to both estrogen receptor alpha (ERα) and beta (ERβ).[1] It is recognized for its efficacy in preventing and treating osteoporosis and vaginal atrophy in postmenopausal women.[2] Like many pharmaceuticals containing a tertiary amine, Lasofoxifene's metabolic pathway involves oxidation. The pyrrolidine moiety in Lasofoxifene is susceptible to N-oxidation, a common metabolic transformation mediated by cytochrome P450 enzymes in the liver, yielding Lasofoxifene 2-Oxide.[1]

The synthesis of drug metabolites such as Lasofoxifene 2-Oxide is essential for several reasons:

-

Reference Standards: For the accurate quantification of the metabolite in biological matrices during pharmacokinetic studies.[3]

-

Pharmacological Activity: To assess whether the metabolite contributes to the therapeutic effect or has off-target activities.

-

Impurity Profiling: To identify and characterize potential impurities in the drug substance that may arise from degradation.[4]

This guide provides a practical framework for the deliberate synthesis of Lasofoxifene 2-Oxide from its parent drug and the subsequent purification required to achieve a high degree of purity suitable for analytical and biological research.

Section 1: Synthesis of Lasofoxifene 2-Oxide

Chemical Principle: Tertiary Amine Oxidation

The core of the synthesis is the oxidation of the tertiary nitrogen atom within the pyrrolidine ring of Lasofoxifene. This reaction converts the amine into an amine N-oxide, a compound characterized by a coordinate covalent bond between nitrogen and oxygen (R₃N⁺–O⁻).[5][6] This transformation significantly increases the polarity of the molecule.

While various oxidizing agents can achieve this transformation, including hydrogen peroxide (often with a catalyst) and metal-based systems, meta-chloroperoxybenzoic acid (mCPBA) is a highly reliable, efficient, and commonly used reagent for laboratory-scale N-oxidation due to its high reactivity and clean reaction profile.[5][6]

Detailed Experimental Protocol (mCPBA Method)

This protocol describes a representative procedure for the synthesis of Lasofoxifene 2-Oxide on a laboratory scale.

Materials:

-

Lasofoxifene (starting material)

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: Dissolve Lasofoxifene (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of Lasofoxifene) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath. This is critical as the oxidation reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Reagent Addition: Slowly add mCPBA (1.1–1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The slight excess of mCPBA ensures complete conversion of the starting material.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours). The product, being much more polar, will have a significantly lower Rf value on silica gel TLC compared to Lasofoxifene.

-

Quenching: Upon completion, cool the mixture again to 0°C and slowly add 10% aqueous sodium thiosulfate solution to quench the excess mCPBA. Stir for 20 minutes.

-

Workup & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Lasofoxifene 2-Oxide as a white or off-white solid.

Data Summary: Reaction Parameters

| Parameter | Recommended Condition/Value | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for both reactant and reagent; inert under reaction conditions. |

| Oxidant | meta-Chloroperoxybenzoic acid (mCPBA) | Highly effective for N-oxidation; byproduct is easily removed by basic wash. |

| Stoichiometry | 1.1–1.2 equivalents of mCPBA | Ensures complete reaction while minimizing excess oxidant to be quenched. |

| Temperature | 0°C to Room Temperature | Controls exothermic reaction and prevents side-product formation. |

| Reaction Time | 2–4 hours | Typical duration for complete conversion, should be confirmed by reaction monitoring. |

| Expected Yield | >90% (crude) | The reaction is generally high-yielding. |

Section 2: Purification of Lasofoxifene 2-Oxide

The Challenge: Enhanced Polarity

The introduction of the N-oxide functional group dramatically increases the molecule's polarity and hydrophilicity.[6] This change necessitates a purification strategy different from that used for the less polar parent compound. Standard reversed-phase chromatography can be challenging, as the highly polar N-oxide may elute very early with the solvent front, resulting in poor separation from other polar impurities.[7] Normal-phase or hydrophilic interaction chromatography (HILIC) are therefore the methods of choice.[8][9]

Comparative Analysis of Purification Techniques

| Technique | Stationary Phase | Mobile Phase (Typical) | Pros | Cons |

| Normal-Phase Flash Chromatography | Silica Gel | Gradient of Dichloromethane (DCM) and Methanol (MeOH) | Cost-effective, highly scalable, good for removing non-polar impurities.[10] | May require large solvent volumes; resolution might be lower than HPLC. |

| Preparative HILIC | Silica, Amide, or other polar bonded phases | Gradient of Acetonitrile (ACN) and Water/Aqueous Buffer | Excellent retention and separation of highly polar compounds; compatible with mass spectrometry.[9] | More expensive columns and solvents; lower loading capacity than flash chromatography. |

Detailed Protocol (Normal-Phase Flash Chromatography)

This method is robust, scalable, and highly effective for purifying N-oxides.[10]

Materials:

-

Crude Lasofoxifene 2-Oxide

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH) of appropriate purity

-

Flash chromatography system or glass column

-

Collection tubes/flasks

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If solubility is low, add a small amount of MeOH dropwise until dissolved. Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product) and dry it under vacuum to create a solid sample for loading. This "dry loading" technique prevents band broadening and improves separation.

-

Column Packing: Pack a glass column with silica gel as a slurry in DCM or use a pre-packed cartridge. The amount of silica should be approximately 50-100 times the weight of the crude material.

-

Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.

-

Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH. A typical gradient might be:

-

100% DCM (2 column volumes)

-

0% → 5% MeOH in DCM (over 10 column volumes)

-

5% → 10% MeOH in DCM (over 10 column volumes) The optimal gradient should be determined beforehand using TLC analysis.

-

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. The N-oxide will elute as the polarity of the mobile phase increases.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford Lasofoxifene 2-Oxide as a purified solid.

Section 3: Characterization and Quality Control

After purification, the identity and purity of the final compound must be confirmed using standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool to confirm the successful synthesis. An increase of 16 atomic mass units (for the oxygen atom) from the parent Lasofoxifene (MW: 413.56 g/mol ) to the N-oxide (MW: 429.56 g/mol ) should be observed.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation. Protons and carbons on the pyrrolidine ring and adjacent to it will show a downfield shift due to the electron-withdrawing effect of the N-oxide group.

-

Purity Assessment by HPLC: A final purity check using a calibrated HPLC method (e.g., HILIC or reversed-phase with an appropriate column) is performed to establish the purity level, which should typically be >98% for use as a reference standard.

Conclusion

This guide details a reliable and reproducible method for the synthesis and purification of Lasofoxifene 2-Oxide. The N-oxidation of Lasofoxifene using mCPBA is a straightforward and high-yielding reaction. The principal challenge lies in the purification of the highly polar product, which can be effectively overcome using normal-phase flash chromatography with a DCM/Methanol gradient. The successful implementation of these protocols will enable researchers to obtain high-purity Lasofoxifene 2-Oxide, a critical tool for advancing the pharmacological understanding of Lasofoxifene and for supporting ongoing drug development efforts.

References

-

Lindquist, A., & Wistedt, A. (2002). Mild and Efficient Flavin-Catalyzed H₂O₂ Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 67(23), 8251–8253. [Link]

-

Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781–3784. [Link]

-

Hosfield, D. J., Weber, S., Li, N. S., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]

-

National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines. Retrieved from [Link]

-

Hosfield, D. J., Weber, S., Li, N. S., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. [Link]

-

Hosfield, D. J., Weber, S., Li, N. S., et al. (2021). Stereo-specific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. bioRxiv. [Link]

-

Glasebrook, A. L., et al. (1999). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 71(1-2), 43-51. [Link]

-

Oyamada, H., Akiyama, T., & Kobayashi, S. (2010). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 15(10), 6773–6791. [Link]

-

Kelly, I. D., & Smith, S. (1986). Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. International Journal of Environmental Analytical Chemistry, 25(1-3), 135-149. [Link]

-

Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

-

Lee, S., & Lee, S. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2014, 984575. [Link]

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

-

Damodaran, S., Plourde, P. V., Jenkins, S., et al. (2024). Abstract PO3-18-05: Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]

-

Pharmaffiliates. (n.d.). Lasofoxifene-impurities. Retrieved from [Link]

-

Fanning, S. W., et al. (2023). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 14(6), 843–850. [Link]

-

Hosfield, D. J., Weber, S., Li, N. S., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. [Link]

-

Wang, X., & Buchwald, S. L. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 142(38), 16421–16431. [Link]

-

Wikipedia. (n.d.). Lasofoxifene. Retrieved from [Link]

-

Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs, 18(9), 1355–1367. [Link]

-

ResearchGate. (2017). How can I purify N-oxides on column chromatography? Retrieved from [Link]

Sources

- 1. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Amine oxide - Wikipedia [en.wikipedia.org]

- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. pharmanow.live [pharmanow.live]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism and Biotransformation of Lasofoxifene

Introduction: Understanding the Metabolic Fate of Lasofoxifene

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has demonstrated significant therapeutic potential in the management of osteoporosis and has been investigated for the treatment of ER-positive metastatic breast cancer.[1][2] A critical aspect of its pharmacological profile is its metabolic pathway, which dictates its bioavailability, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of Lasofoxifene, offering insights for researchers, scientists, and drug development professionals. A key characteristic of Lasofoxifene is its enhanced oral bioavailability compared to other SERMs like Raloxifene, which is attributed to its increased resistance to intestinal wall glucuronidation.[1]

Phase I Metabolism: The Initial Oxidative Transformation

The initial phase of Lasofoxifene metabolism primarily involves oxidative reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent conjugation reactions in Phase II.

Key Cytochrome P450 Isoforms Involved

In vitro studies have identified two main CYP isoforms responsible for the oxidative metabolism of Lasofoxifene:

-

CYP3A4/CYP3A5: These are major enzymes in drug metabolism and are significantly involved in the biotransformation of Lasofoxifene.[3]

-

CYP2D6: This isoform also plays a role in the oxidative metabolism of Lasofoxifene.[3]

It has been reported that Phase I oxidation via these hepatic CYP enzymes accounts for nearly half of the total metabolism of Lasofoxifene.[3] While steady-state Lasofoxifene has been shown to have no significant effect on CYP2D6-mediated drug metabolism in clinical settings, understanding its interaction with these enzymes in vitro is crucial for predicting potential drug-drug interactions.[4]

Oxidative Metabolites: Hydroxylation and Beyond

The primary outcome of Phase I metabolism is the formation of hydroxylated metabolites. Additionally, further oxidation can lead to the formation of catechols, which can then be methylated.[3] The metabolic pathway can be visualized as follows:

Figure 2: Phase II Glucuronidation of Lasofoxifene and its Metabolites.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the in vitro metabolism of Lasofoxifene, a series of well-defined experimental protocols are necessary. The following sections outline the methodologies for studying both Phase I and Phase II metabolism.

Phase I: Cytochrome P450-Mediated Metabolism

Objective: To identify the CYP isoforms involved in Lasofoxifene metabolism and to characterize the kinetics of these reactions.

Materials:

-

Human liver microsomes (pooled)

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6)

-

Lasofoxifene

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), Lasofoxifene (at various concentrations to determine enzyme kinetics), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), a range of Lasofoxifene concentrations should be incubated with a fixed concentration of human liver microsomes or recombinant CYP enzymes. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Phase II: UGT-Mediated Glucuronidation

Objective: To identify the UGT isoforms responsible for Lasofoxifene glucuronidation and to determine the kinetics of these reactions.

Materials:

-

Human liver microsomes (pooled) or human intestine microsomes

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)

-

Lasofoxifene or its hydroxylated metabolites

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Alamethicin (to permeabilize the microsomal membrane)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Microsome Activation: Pre-incubate the microsomes with alamethicin on ice to ensure access of UDPGA to the enzyme active site.

-

Incubation Mixture Preparation: Prepare the incubation mixture containing the activated microsomes, Lasofoxifene (or its metabolite), MgCl2, and Tris-HCl buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge to remove proteins and collect the supernatant.

-

Analysis: Analyze the formation of glucuronide conjugates using a validated LC-MS/MS method.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Typical LC-MS/MS Parameters (based on methods for related compounds):

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 or PFP column |

| Mobile Phase | Gradient elution with water and acetonitrile containing a small percentage of formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Specific MRM transitions for Lasofoxifene and its metabolites need to be optimized for accurate quantification.

Summary of Lasofoxifene In Vitro Metabolism

| Metabolic Phase | Enzymes Involved | Primary Metabolites | In Vitro System |

| Phase I (Oxidation) | CYP3A4/CYP3A5, CYP2D6 | Hydroxylated Metabolites, Catechol Metabolites | Human Liver Microsomes, Recombinant CYPs |

| Phase II (Glucuronidation) | UGT1A1, UGT1A3, UGT1A6, UGT1A9 (Liver) UGT1A8, UGT1A10 (Intestine) | Glucuronide Conjugates of parent drug and metabolites | Human Liver and Intestinal Microsomes, Recombinant UGTs |

Conclusion and Future Directions

The in vitro metabolism of Lasofoxifene is a complex process involving multiple CYP and UGT enzymes, leading to the formation of various oxidative and conjugated metabolites. Its increased resistance to intestinal glucuronidation is a key factor contributing to its favorable pharmacokinetic profile. While the key metabolic pathways have been elucidated, further research is warranted to determine the specific enzyme kinetics (Km and Vmax) for each of the involved human CYP and UGT isoforms. Such data will be invaluable for developing more precise physiologically based pharmacokinetic (PBPK) models to predict in vivo drug behavior and potential drug-drug interactions, ultimately aiding in the safe and effective clinical use of Lasofoxifene.

References

-

Sun, D., et al. (2009). Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9. Xenobiotica, 39(1), 54-62. [Link]

-

Lazarus, P., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. The Journal of pharmacology and experimental therapeutics, 345(2), 271–281. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 216416, Lasofoxifene. Retrieved January 14, 2026 from [Link].

-

Chen, Q., et al. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical research in toxicology, 15(7), 907–914. [Link]

-

Jeong, E. J., et al. (2009). Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes. Archives of pharmacal research, 32(2), 269–275. [Link]

-

Trdan Lušin, T., et al. (2012). Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism. Drug metabolism and disposition: the biological fate of chemicals, 40(4), 747–754. [Link]

-

Liu, J., et al. (2005). Free radical metabolism of raloxifene in human liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 33(12), 1848–1854. [Link]

-

Mizuma, T. (2009). Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9. Xenobiotica, 39(1), 54-62. [Link]

-

Gardner, M. J., et al. (2006). Effects of steady-state lasofoxifene on CYP2D6- and CYP2E1-mediated metabolism. Journal of clinical pharmacology, 46(1), 52–58. [Link]

-

Zhang, H., et al. (2007). Enzyme kinetics of cytochrome P450-mediated reactions. Current drug metabolism, 8(7), 653–660. [Link]

-

Gennari, L., et al. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert opinion on pharmacotherapy, 10(12), 2037–2051. [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Annals of oncology, 34(7), 606–616. [Link]

-

Sermonix Pharmaceuticals. (2019, June 2). Lasofoxifene Shows Promise as Treatment for ER-Positive Metastatic Breast Cancer. Retrieved from [Link]

-

Gennari, L., et al. (2011). Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis. Expert opinion on drug discovery, 6(2), 205–217. [Link]

Sources

- 1. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of steady-state lasofoxifene on CYP2D6- and CYP2E1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Lasofoxifene Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the metabolites of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). As a compound that has undergone extensive preclinical and clinical evaluation for osteoporosis, vaginal atrophy, and more recently, for the treatment of ER+ metastatic breast cancer with ESR1 mutations, a thorough understanding of its metabolic fate is critical for drug development professionals. This document synthesizes publicly available data to detail the biotransformation pathways of Lasofoxifene, the analytical methodologies employed for metabolite identification, and the key characteristics of its metabolic profile. The guide is structured to provide not just a summary of findings, but also insights into the scientific rationale behind the experimental approaches, reflecting a senior application scientist's perspective on ensuring data integrity and robustness in drug metabolism studies.

Introduction: The Significance of Metabolite Profiling for Lasofoxifene

Lasofoxifene is a non-steroidal, naphthalene-derivative SERM that exhibits a distinct tissue-selective profile of estrogen receptor agonism and antagonism.[1][2] Its development trajectory, from its initial investigation for osteoporosis to its current evaluation in oncology, underscores the importance of a comprehensive understanding of its pharmacokinetic and metabolic properties.[3][4] The characterization of a drug's metabolites is a cornerstone of preclinical and clinical development for several critical reasons:

-

Efficacy and Safety: Metabolites can be pharmacologically active, contributing to the overall therapeutic effect or, conversely, mediating off-target toxicities.

-

Pharmacokinetics: The rate and route of metabolism are primary determinants of a drug's half-life, exposure, and potential for drug-drug interactions.

-

Bioavailability: For orally administered drugs like Lasofoxifene, first-pass metabolism in the gut and liver can significantly impact bioavailability. Lasofoxifene is noted for its improved oral bioavailability compared to other SERMs, a feature attributed to its resistance to intestinal glucuronidation.[1][5]

This guide will delve into the methodologies and findings related to the elucidation of Lasofoxifene's metabolic pathways.

In Vitro Metabolism: Elucidating the Primary Biotransformation Pathways

The initial characterization of a drug's metabolism typically begins with in vitro studies using human-derived systems. This approach allows for a controlled investigation of the metabolic pathways and the enzymes involved, free from the complexities of in vivo physiological processes.

Experimental Design: Human Liver Microsomes as a First-Line Tool

Human liver microsomes (HLMs) are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[6] They represent a robust and well-characterized system for identifying Phase I and Phase II metabolic pathways.

Rationale for using HLMs:

-

High Concentration of Key Enzymes: HLMs contain a high concentration of the primary enzymes responsible for the metabolism of a vast number of drugs.

-

Cost-Effectiveness and Throughput: HLM assays are relatively inexpensive and can be readily adapted for high-throughput screening of new chemical entities.

-

Predictive Value: Data from HLM studies are often predictive of in vivo hepatic clearance and can help in anticipating potential drug-drug interactions.

Protocol: A Representative In Vitro Metabolism Assay with Human Liver Microsomes

While the specific, proprietary protocols for Lasofoxifene are not publicly available, a standard, self-validating protocol for assessing in vitro metabolism in HLMs is presented below. This protocol is based on established best practices in the field.[7][8]

Materials:

-

Pooled human liver microsomes (from at least 10 donors to average out genetic variability)

-

Lasofoxifene

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (a pore-forming agent to ensure UDPGA access to UGT enzymes within the microsomes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Control compounds (e.g., a known substrate for CYP3A4 and a known substrate for UGTs)

Procedure:

-

Preparation: Thaw the pooled human liver microsomes on ice. Prepare a stock solution of Lasofoxifene in a suitable solvent (e.g., DMSO) at a concentration that minimizes the final solvent concentration in the incubation to <0.5%.

-

Incubation Setup: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and alamethicin (if assessing glucuronidation). Add the liver microsomes to the mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the Lasofoxifene stock solution. For assessing glucuronidation, also add UDPGA at this step.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Control Incubations:

-

No NADPH: To confirm that the metabolism is CYP-dependent.

-

Heat-inactivated microsomes: To control for non-enzymatic degradation.

-

Incubation with known substrates: To verify the metabolic competency of the HLM batch.

-

Analytical Characterization: LC-MS/MS for Metabolite Identification

The supernatant from the in vitro incubation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.

Workflow for Metabolite Identification:

-

Full Scan Mass Spectrometry: An initial analysis is performed to detect all ions present in the sample. A comparison of the samples from the active and control incubations reveals the ions that are unique to the active metabolism of Lasofoxifene.

-

Product Ion Scanning (MS/MS): The detected metabolite ions are then subjected to collision-induced dissociation (CID) to generate fragmentation patterns. The fragmentation of the parent drug, Lasofoxifene, is also analyzed to identify characteristic product ions.

-

Structure Elucidation: The mass shift from the parent drug to the metabolite, combined with the fragmentation pattern, allows for the putative identification of the metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

The Metabolic Pathways of Lasofoxifene

Based on available data, the metabolism of Lasofoxifene proceeds through both Phase I and Phase II biotransformations.[9]

Phase I Metabolism: Oxidation

Phase I reactions introduce or expose functional groups on the parent molecule. For Lasofoxifene, this primarily involves oxidation reactions mediated by the cytochrome P450 system.

-

Key Enzymes: The primary enzymes responsible for the oxidative metabolism of Lasofoxifene are CYP3A4/CYP3A5 and CYP2D6 .[10]

-

Metabolites: While the precise structures of the hydroxylated metabolites are not detailed in publicly available literature, it is known that a hydroxylated metabolite is formed.[9] This hydroxylation likely occurs on one of the aromatic rings or the tetrahydronaphthalene moiety. Further metabolites detected in plasma include methylated catechols , suggesting the formation of a catechol intermediate followed by methylation.[9]

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, which increases their water solubility and facilitates their excretion.

-

Glucuronidation: This is a major Phase II pathway for Lasofoxifene.[9]

-

Key Enzymes: A number of UGT enzymes are involved, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9 in the liver, and UGT1A8 and UGT1A10 in the intestine.[9]

-

Metabolites: A prominent metabolite is a glucuronide of a hydroxylated metabolite .[9] The long chemical name, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid, corresponds to a glucuronide conjugate of Lasofoxifene.[9]

-

-

Sulfation: Sulfation is another Phase II conjugation reaction that Lasofoxifene undergoes.[9]

The interplay between these pathways is crucial. The initial Phase I oxidation provides a site for subsequent Phase II glucuronidation or sulfation.

In Vivo Characterization: From Preclinical Models to Human Studies

While in vitro studies are invaluable for elucidating metabolic pathways, in vivo studies in preclinical species and humans are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

Preclinical Studies

Metabolism studies in rats and monkeys have confirmed that Lasofoxifene is extensively metabolized.[10] The primary route of excretion for the drug and its metabolites is through the feces.[9][10]

Human Pharmacokinetics and Metabolism

In humans, Lasofoxifene is primarily cleared through hepatic oxidation and conjugation. Less than 2% of the administered dose is excreted as the unchanged parent drug in the urine, indicating extensive metabolism.[9]

Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women:

| Parameter | Value | Reference |

| Peak Plasma Concentration (Tmax) | ~6.0 - 7.3 hours | [9] |

| Apparent Volume of Distribution | 1350 L | [9] |

| Apparent Oral Clearance (CL/F) | ~6.6 L/hr | [9] |

| Protein Binding | >99% | [9] |

| Elimination Half-life | ~6 days | [9] |

This table summarizes key pharmacokinetic parameters of the parent drug, Lasofoxifene.

Visualizing the Metabolic Journey of Lasofoxifene

To provide a clear and concise representation of the metabolic pathways and the experimental workflow for their discovery, the following diagrams have been generated using Graphviz.

Diagram 1: The Metabolic Biotransformation of Lasofoxifene

Caption: Metabolic pathways of Lasofoxifene.

Diagram 2: Experimental Workflow for In Vitro Metabolite Identification

Caption: In vitro metabolite identification workflow.

Conclusion and Future Directions

The initial characterization of Lasofoxifene's metabolism has revealed a pathway involving extensive Phase I oxidation and Phase II conjugation, leading primarily to fecal excretion. The use of in vitro systems like human liver microsomes, coupled with advanced analytical techniques such as LC-MS/MS, has been instrumental in elucidating these biotransformation routes. For drug development professionals, this understanding is crucial for interpreting pharmacokinetic data, predicting potential drug-drug interactions, and designing further clinical studies.

It is important to note that much of the highly detailed data, including the precise structures of all metabolites and the specific protocols used in the original characterization, remains proprietary. As Lasofoxifene continues to be investigated for new indications, particularly in the field of oncology, a deeper understanding of its metabolic profile in specific patient populations, such as those with hepatic impairment, may be warranted. Future research could also focus on the potential pharmacological activity of the major metabolites and their contribution to the overall clinical profile of Lasofoxifene.

References

-

Gardner, M. J., et al. (2006). A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment. Journal of Clinical Pharmacology, 46(1), 29-36. [Link]

-

Sun, E., et al. (2004). Free radical metabolism of raloxifene in human liver microsomes. Drug Metabolism and Disposition, 32(11), 1218-1226. [Link]

-

Gennari, L. (2005). Lasofoxifene (Pfizer). Current Opinion in Investigational Drugs, 6(10), 1067-1078. [Link]

-

Gennari, L., et al. (2011). Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis. Expert Opinion on Drug Discovery, 6(2), 205-217. [Link]

-

Gennari, L. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today, 42(6), 355-367. [Link]

-

Gennari, L. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy, 10(13), 2209-2220. [Link]

-

LabRulez LCMS. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. Retrieved from [Link]

-

Sermonix Pharmaceuticals. (2024, June 12). Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene's Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer. Retrieved from [Link]

-

Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75321. [Link]

-

National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem. Retrieved from [Link]

-

Singh, S., & Sharma, N. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

Johnson, M. G., et al. (2001). Metabolism, disposition, excretion, and pharmacokinetics of levormeloxifene, a selective estrogen receptor modulator, in the rat. Drug Metabolism and Disposition, 29(1), 65-72. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. bioRxiv. [Link]

-

Chauhan, D., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis, 16(3), 141-153. [Link]

-

ClinicalTrials.gov. (2023). Evaluation of Lasofoxifene Combined With Abemaciclib Compared With Fulvestrant Combined With Abemaciclib in Locally Advanced or Metastatic ER+/HER2- Breast Cancer With an ESR1 Mutation. Retrieved from [Link]

-

de Oliveira, M. R., et al. (2019). Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients. Cancer Chemotherapy and Pharmacology, 85(1), 153-164. [Link]

-

Sermonix Pharmaceuticals Inc. (2022, September 13). Sermonix Pharmaceuticals Announces Results of Phase 2 Study of Lasofoxifene vs. Fulvestrant in Postmenopausal Women With Locally Advanced or Metastatic ER+/HER2- Breast Cancer and an ESR1 Mutation. Retrieved from [Link]

Sources

- 1. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. sermonixpharma.com [sermonixpharma.com]

- 4. Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. oyc.co.jp [oyc.co.jp]

- 8. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lasofoxifene 2-Oxide: Physicochemical Properties, Metabolic Generation, and Analytical Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has been a subject of significant interest for its therapeutic potential in osteoporosis and, more recently, for its efficacy in treating ER-positive metastatic breast cancer.[1][2] As with any xenobiotic, understanding its metabolic fate is paramount for a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. Lasofoxifene undergoes extensive metabolism, primarily through Phase I oxidation and Phase II conjugation reactions.[3] This guide focuses on a key Phase I metabolite, Lasofoxifene 2-Oxide (also known as Lasofoxifene metabolite M15), providing an in-depth overview of its core chemical identity, metabolic origins, and the analytical techniques required for its characterization.

Core Identification and Physicochemical Properties

The unambiguous identification of a drug metabolite is the foundation of all subsequent pharmacological and toxicological assessment. Lasofoxifene 2-Oxide is structurally defined by the oxidation of the nitrogen atom within the pyrrolidine ring of the parent molecule.

| Property | Data | Source(s) |

| CAS Number | 366017-88-1 | [4][5][6] |

| Molecular Formula | C₂₈H₂₉NO₃ | [4][5] |

| Molecular Weight | 427.5 g/mol | [5] |

| IUPAC Name | 1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | [5] |

| Common Synonyms | Lasofoxifene metabolite M15 | [5] |

Metabolic Context: The Formation of Lasofoxifene 2-Oxide

Lasofoxifene 2-Oxide is a product of Phase I metabolism, a critical step in drug detoxification and clearance. The primary enzymes responsible for the oxidative metabolism of Lasofoxifene are members of the cytochrome P450 superfamily.

Causality of Formation: The formation of an N-oxide metabolite is a common metabolic pathway for compounds containing tertiary amine functionalities, such as the pyrrolidine ring in Lasofoxifene. This biotransformation is primarily mediated by hepatic enzymes, specifically CYP3A4/CYP3A5 and CYP2D6 , which account for a significant portion of Lasofoxifene's overall metabolism.[3] The introduction of the oxygen atom increases the polarity of the molecule, typically facilitating its subsequent elimination from the body, either directly or after further conjugation in Phase II reactions. Understanding this pathway is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these CYP enzymes could significantly alter the pharmacokinetic profile of Lasofoxifene and the relative abundance of its metabolites.

Sources

- 1. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 2. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BioOrganics [bioorganics.biz]

- 5. Lasofoxifene 2-Oxide | C28H29NO3 | CID 10296135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lasofoxifene 2-Oxide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Biological Activity of Lasofoxifene and its Oxidative Metabolites as Selective Estrogen Receptor Modulators

Abstract

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This guide provides a comprehensive technical overview of the biological activity of Lasofoxifene, with a particular focus on its function as a SERM. We will delve into its mechanism of action, tissue-specific agonist and antagonist properties, and its metabolic fate, including the formation of oxidative metabolites such as Lasofoxifene 2-Oxide. While the SERM activity of the parent compound is well-documented, the biological activity of its metabolites is an emerging area of research. This guide will synthesize the current understanding of Lasofoxifene and provide the foundational knowledge and experimental frameworks necessary for future investigations into its metabolites.

Introduction to Lasofoxifene as a Third-Generation SERM

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic and antiestrogenic effects.[3] This dual activity allows them to be tailored for various therapeutic applications, from osteoporosis to breast cancer.[3][4] Lasofoxifene emerged as a potent SERM with an improved oral bioavailability compared to its predecessors like tamoxifen and raloxifene, attributed to its resistance to intestinal glucuronidation.[1] It has been investigated for the prevention and treatment of osteoporosis and for its potential in treating ER-positive breast cancer, particularly in cases with acquired resistance due to ESR1 mutations.[2][5][6]

The metabolism of Lasofoxifene is a critical aspect of its pharmacology. The primary routes of metabolism involve Phase I oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites, including catechols and quinones.[7][8] One such identified metabolite is Lasofoxifene 2-Oxide.[9] Understanding the biological activity of these metabolites is crucial, as they may contribute to the overall therapeutic and toxicological profile of the parent drug.

Mechanism of Action: A Tale of Two Receptors and Tissue Specificity

Lasofoxifene exerts its effects by binding to ERα and ERβ with high affinity.[10] The binding of Lasofoxifene to the estrogen receptor induces a conformational change in the receptor protein. This altered conformation dictates the recruitment of co-activator or co-repressor proteins to the receptor-ligand complex, which in turn modulates the transcription of target genes. It is this differential recruitment of co-regulators in various tissues that underlies the tissue-specific agonist and antagonist activities of SERMs.[11]

-

In Bone: Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. This leads to an increase in bone mineral density and a reduction in the risk of fractures.[2]

-

In Breast Tissue: Lasofoxifene functions as an estrogen antagonist. It competitively inhibits estrogen binding and blocks the proliferative signals in ER-positive breast cancer cells.[2][12] Its efficacy has also been demonstrated in preclinical models of breast cancer with ESR1 mutations that confer resistance to other endocrine therapies.[6]

-

In the Uterus: Unlike some earlier SERMs such as tamoxifen, Lasofoxifene exhibits an antagonistic or very weak agonistic effect on the uterus, which is a favorable safety profile.

-

In the Vagina: Lasofoxifene has shown estrogenic effects in vaginal tissue, suggesting its potential for treating vaginal atrophy.[4]

The structural basis for this activity has been elucidated through X-ray crystallography, which shows that Lasofoxifene binding to the ERα ligand-binding domain displaces the C-terminal AF-2 helix, preventing the binding of co-activator proteins necessary for an agonistic response.[1]

The Metabolic Landscape of Lasofoxifene

The metabolism of Lasofoxifene is primarily hepatic and involves both Phase I and Phase II reactions.

-

Phase I Oxidation: Cytochrome P450 enzymes, particularly CYP3A4/3A5 and CYP2D6, are responsible for the initial oxidative metabolism of Lasofoxifene. This process leads to the formation of hydroxylated metabolites, including two catechol regioisomers.[7][8] These catechols can be further oxidized to form reactive o-quinones.[7][8]

-

Phase II Conjugation: The hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[11]

Lasofoxifene 2-Oxide is a known metabolite of Lasofoxifene, identified as M15 in metabolic studies.[9] Its chemical structure indicates an oxidation of the pyrrolidine ring of the parent molecule.

Caption: Metabolic pathway of Lasofoxifene.

Quantitative Biological Activity of Lasofoxifene

The biological activity of Lasofoxifene has been quantified in various in vitro and in vivo studies.

| Parameter | Receptor | Value | Reference |

| IC₅₀ | ERα | 1.5 nM | [4] |

| Binding Affinity (Ki) | ERα (WT) | 0.21 ± 0.06 nM | [5] |

| Binding Affinity (Ki) | ERα (Y537S) | 2.34 ± 0.60 nM | [5] |

| Binding Affinity (Ki) | ERα (D538G) | 2.19 ± 0.24 nM | [5] |

WT: Wild-Type; Y537S and D538G: common ESR1 mutations.

These data demonstrate the high binding affinity of Lasofoxifene for both wild-type and mutant estrogen receptors.

Biological Activity of Lasofoxifene 2-Oxide and Other Metabolites: An Uncharted Territory

While Lasofoxifene 2-Oxide has been identified as a metabolite, its specific biological activity as a SERM has not been extensively reported in the available literature. However, based on its structure, which retains the core pharmacophore of Lasofoxifene, it is plausible that it may possess some degree of affinity for estrogen receptors. The critical question is whether the oxidation of the pyrrolidine ring alters the binding affinity and the subsequent conformational change in the receptor, thereby affecting its agonist/antagonist profile.

Future research should focus on characterizing the SERM activity of Lasofoxifene 2-Oxide and other major metabolites. This would involve a series of in vitro and in vivo experiments as detailed in the protocols below.

Experimental Protocols for Characterizing SERM Activity

The following are standard experimental protocols to determine the biological activity of a potential SERM like Lasofoxifene 2-Oxide.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Lasofoxifene 2-Oxide for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-Estradiol (Radioligand)

-

Lasofoxifene 2-Oxide (Test Compound)

-

Assay Buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Prepare a series of dilutions of Lasofoxifene 2-Oxide.

-

In a multi-well plate, incubate a constant concentration of the radioligand ([³H]-Estradiol) and the receptor with varying concentrations of the test compound.

-

Include control wells with radioligand and receptor only (total binding) and wells with an excess of unlabeled estradiol (non-specific binding).

-

Incubate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

ER-Mediated Transcriptional Activity Assay

Objective: To determine if Lasofoxifene 2-Oxide acts as an agonist or antagonist of ER-mediated gene transcription.

Materials:

-

ER-positive human breast cancer cell line (e.g., MCF-7)

-

Estrogen Response Element (ERE) luciferase reporter construct

-

Cell culture medium and reagents

-

Lasofoxifene 2-Oxide

-

Estradiol (E₂)

-

Luciferase assay system

Procedure:

-

Transfect the MCF-7 cells with the ERE-luciferase reporter construct.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with:

-

Vehicle control

-

Estradiol (agonist control)

-

Lasofoxifene 2-Oxide alone (to test for agonist activity)

-

Estradiol in the presence of varying concentrations of Lasofoxifene 2-Oxide (to test for antagonist activity)

-

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Analyze the data to determine the effect of Lasofoxifene 2-Oxide on ERE-driven transcription.

Cell Proliferation Assay

Objective: To assess the effect of Lasofoxifene 2-Oxide on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum

-

Lasofoxifene 2-Oxide

-

Estradiol

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

Procedure:

-

Plate MCF-7 cells in a 96-well plate.

-

Allow cells to attach and then starve them in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treat the cells with vehicle, estradiol, Lasofoxifene 2-Oxide alone, or estradiol in combination with Lasofoxifene 2-Oxide.

-

Incubate for 5-7 days.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Conclusion and Future Perspectives

Lasofoxifene is a well-characterized SERM with a complex biological profile that includes potent, tissue-specific effects and activity against endocrine-resistant breast cancers. While the parent compound has been the focus of extensive research, its metabolic profile, particularly the biological activity of its oxidative metabolites like Lasofoxifene 2-Oxide, remains an important area for future investigation. The experimental protocols outlined in this guide provide a roadmap for elucidating the SERM activity of these metabolites. A thorough understanding of the pharmacology of both the parent drug and its metabolites is essential for the continued development and optimization of SERM-based therapies.

References

-

PubChem. Lasofoxifene 2-Oxide. National Center for Biotechnology Information. [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]

-

Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. [Link]

-

Michalsen, B. T., et al. (2012). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(7), 1399–1407. [Link]

-

Bolton, J. L., et al. (2012). Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. Chemical Research in Toxicology, 25(7), 1399-1407. [Link]

-

Sermonix Pharmaceuticals. (2022). Sermonix Pharmaceuticals Announces Results of Phase 2 Study of Lasofoxifene vs. Fulvestrant in Postmenopausal Women With Locally Advanced or Metastatic ER+/HER2- Breast Cancer and an ESR1 Mutation. BioSpace. [Link]

-

Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. [Link]

-

Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy, 10(13), 2209–2220. [Link]

-

Vajdos, F. F., et al. (2007). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein Science, 16(5), 897–905. [Link]

-

National Cancer Institute. (n.d.). Definition of lasofoxifene. NCI Drug Dictionary. [Link]

-